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Compound of Interest

Compound Name: Odevixibat-13C6

Cat. No.: B12364815

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical drug metabolism
and pharmacokinetic (DMPK) properties of Odevixibat, a potent and selective inhibitor of the
ileal bile acid transporter (IBAT). The information is intended to guide researchers in designing
and interpreting preclinical studies. Odevixibat acts locally in the gut to reduce the reabsorption
of bile acids, leading to their increased fecal excretion. This mechanism of action is crucial for
the treatment of cholestatic liver diseases. The use of isotopically labeled Odevixibat, such as
Odevixibat-13CB6, is instrumental in accurately characterizing its absorption, distribution,
metabolism, and excretion (ADME) profile.

Core Findings from Preclinical DMPK Studies

Preclinical studies in various animal models have consistently demonstrated that Odevixibat
has minimal systemic absorption and exposure. The majority of the administered oral dose is
excreted unchanged in the feces. This localized action in the gastrointestinal tract is a key
feature of its safety and efficacy profile.

Data Summary

Quantitative data from preclinical studies are summarized below.

Table 1: In Vitro Plasma Protein Binding of Odevixibat
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Species Plasma Protein Binding (%)
Mouse >99.5%
Rat >99.5%
Dog >99.5%
Human >99.5%

Table 2: Summary of Preclinical In Vivo ADME of Odevixibat (Oral Administration)

% of Dose
. Primary Route  Excreted Systemic
Species Dose . . i o
of Excretion Unchanged in Bioavailability
Feces
Rat Not Specified Feces >90% Very Low
Dog Not Specified Feces >90% Very Low

Note: Specific quantitative values for bioavailability and other pharmacokinetic parameters from
preclinical studies are not publicly available in detail. The data consistently indicate very low

systemic exposure.

Experimental Protocols

Detailed methodologies for key preclinical DMPK experiments are outlined below. These
protocols are based on standard industry practices and the known properties of Odevixibat.

Protocol 1: In Vitro Plasma Protein Binding Assessment

Objective: To determine the extent of Odevixibat binding to plasma proteins from different

species.
Methodology:

o Preparation of Plasma: Obtain pooled plasma from the relevant species (e.g., mouse, rat,
dog, human).
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o Compound Preparation: Prepare a stock solution of Odevixibat-13C6 in a suitable solvent
(e.g., DMSO).

o Equilibrium Dialysis:

o Use a semi-permeable membrane to separate a plasma-containing chamber from a buffer-
containing chamber.

o Add Odevixibat-13C6 to the plasma chamber.
o Incubate the dialysis apparatus at 37°C until equilibrium is reached.
o Sample Analysis:

o Measure the concentration of Odevixibat-13C6 in both the plasma and buffer chambers
using a validated analytical method, such as LC-MS/MS.

o Calculation: Calculate the percentage of protein binding using the concentrations in the
plasma and buffer chambers.

Protocol 2: In Vivo Pharmacokinetic and Excretion Study
in Rats

Objective: To determine the pharmacokinetic profile and routes of excretion of Odevixibat
following oral administration in rats.

Methodology:
e Animal Model: Use male Sprague-Dawley rats.
e Dosing:
o Administer a single oral dose of Odevixibat-13C6 formulated in a suitable vehicle.
e Sample Collection:

o Blood: Collect serial blood samples from the tail vein at predetermined time points post-
dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process to obtain plasma.
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o Urine and Feces: House the rats in metabolic cages to allow for the separate collection of
urine and feces at specified intervals (e.g., 0-24, 24-48, 48-72 hours).

e Sample Analysis:

o Analyze plasma, urine, and homogenized feces for the concentration of Odevixibat-13C6
and potential metabolites using LC-MS/MS.

o Pharmacokinetic Analysis:

o Calculate key pharmacokinetic parameters from the plasma concentration-time data,
including Cmax, Tmax, and AUC.

e Excretion Balance:

o Determine the percentage of the administered dose recovered in urine and feces.

Protocol 3: Whole-Body Autoradiography in Rats

Objective: To visualize the tissue distribution of Odevixibat following oral administration.
Methodology:

» Radiolabeled Compound: Use [14C]Odevixibat for this study.

» Dosing: Administer a single oral dose of [14C]Odevixibat to rats.

o Tissue Collection: At selected time points post-dose, euthanize the animals and freeze them
in a mixture of hexane and solid carbon dioxide.

e Sectioning: Embed the frozen carcasses and prepare thin whole-body sections using a
cryomicrotome.

e Imaging: Expose the sections to a phosphor imaging plate to detect the distribution of
radioactivity.

e Analysis: Quantify the radioactivity in various tissues and organs to determine the extent of
distribution.
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Visualizations

The following diagrams illustrate key concepts and workflows related to the preclinical DMPK
evaluation of Odevixibat.
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Caption: Mechanism of action of Odevixibat in the gastrointestinal tract.
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Preclinical In Vivo DMPK Study Workflow
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Caption: Workflow for a typical preclinical in vivo DMPK study.

 To cite this document: BenchChem. [Odevixibat-13C6 in Preclinical DMPK Studies:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12364815#0devixibat-13c6-in-preclinical-dmpk-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

